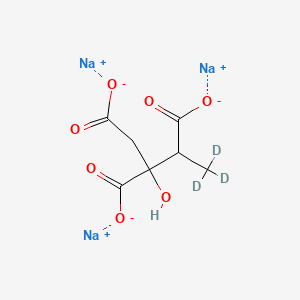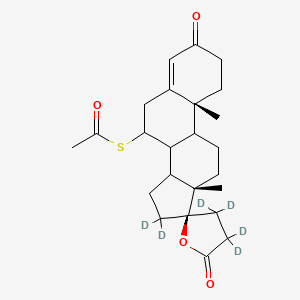
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate typically involves the deuteration of 2-hydroxybutane-1,2,3-tricarboxylic acid. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated chemicals. The process must be carefully controlled to achieve high purity and yield of the deuterated product.
化学反応の分析
Types of Reactions
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-keto-4,4,4-trideuterio-butane-1,2,3-tricarboxylate, while reduction may produce 2-hydroxy-4,4,4-trideuterio-butane-1,2,3-triol.
科学的研究の応用
Trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterium-labeled compounds for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism by which trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate exerts its effects depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interactions with other molecules. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry.
類似化合物との比較
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: Similar in structure but lacks deuterium labeling.
3-hydroxybutane-1,2,3-tricarboxylic acid: The non-deuterated version of the compound.
2-hydroxybutane-1,2,3-tricarboxylate: Another tricarboxylic acid with similar properties but different isotopic composition.
Uniqueness
The uniqueness of trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate lies in its deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for more precise and accurate analysis in various research applications.
特性
分子式 |
C7H7Na3O7 |
|---|---|
分子量 |
275.11 g/mol |
IUPAC名 |
trisodium;4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/i1D3;;; |
InChIキー |
HPLKAWNRQOHUKD-AGUGZIQGSA-K |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)




![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

